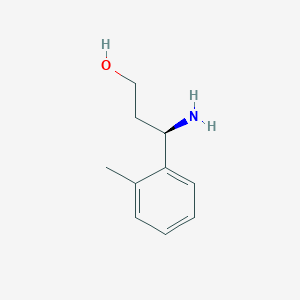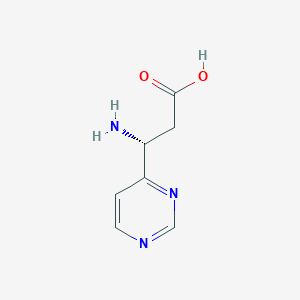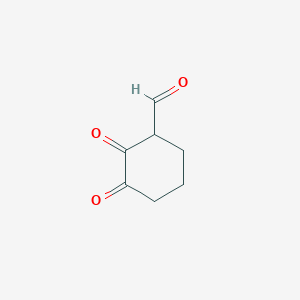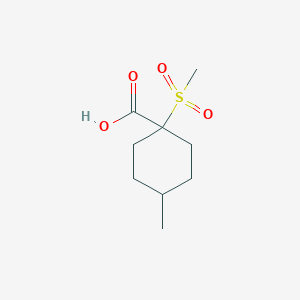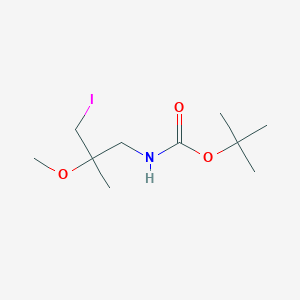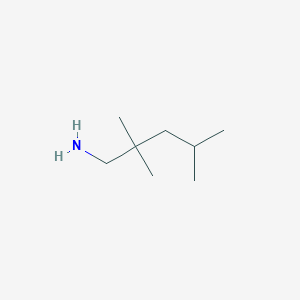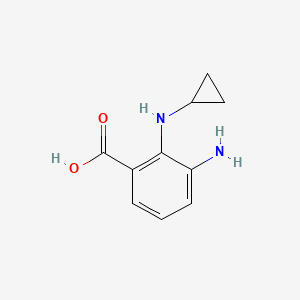
3-Amino-2-(cyclopropylamino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-(cyclopropylamino)benzoic acid is an organic compound with a unique structure that includes an amino group, a cyclopropylamino group, and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(cyclopropylamino)benzoic acid typically involves the introduction of the cyclopropylamino group to a benzoic acid derivative. One common method includes the reaction of 3-amino benzoic acid with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-2-(cyclopropylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The amino and cyclopropylamino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
3-Amino-2-(cyclopropylamino)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-(cyclopropylamino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.
Comparación Con Compuestos Similares
3-Aminobenzoic acid: Similar in structure but lacks the cyclopropylamino group.
2-(Cyclopropylamino)benzoic acid: Similar but lacks the amino group at the 3-position.
Uniqueness: 3-Amino-2-(cyclopropylamino)benzoic acid is unique due to the presence of both the amino and cyclopropylamino groups, which confer distinct chemical properties and potential biological activities. This dual functionality makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C10H12N2O2 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
3-amino-2-(cyclopropylamino)benzoic acid |
InChI |
InChI=1S/C10H12N2O2/c11-8-3-1-2-7(10(13)14)9(8)12-6-4-5-6/h1-3,6,12H,4-5,11H2,(H,13,14) |
Clave InChI |
MCUYEPIWNPDFFC-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC2=C(C=CC=C2N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13307098.png)
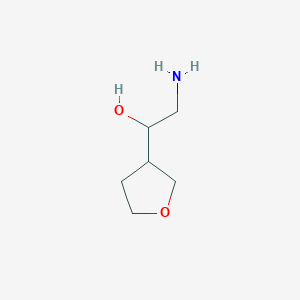
![1-[3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13307106.png)
